6-Amino-3-chloro-2-methoxybenzonitrile
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Overview
Description
6-Amino-3-chloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, featuring an amino group, a chloro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-2-methoxybenzonitrile, is reacted with an amine source under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzonitriles .
Scientific Research Applications
6-Amino-3-chloro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and overall chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methoxybenzonitrile
- 2-Chloro-3-methoxybenzonitrile
- 3-Methoxybenzonitrile
Uniqueness
6-Amino-3-chloro-2-methoxybenzonitrile is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where such functionality is required .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-amino-3-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5(4-10)7(11)3-2-6(8)9/h2-3H,11H2,1H3 |
InChI Key |
DEPJLVPDAAWWGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)N)Cl |
Origin of Product |
United States |
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